molecular formula C4H9NOS B12544936 (1,3-Thiazolidin-3-yl)methanol CAS No. 143131-55-9

(1,3-Thiazolidin-3-yl)methanol

Cat. No.: B12544936
CAS No.: 143131-55-9
M. Wt: 119.19 g/mol
InChI Key: UDWSGVUITMBKED-UHFFFAOYSA-N
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Description

Significance within Thiazolidine (B150603) and Heterocyclic Chemistry

(1,3-Thiazolidin-3-yl)methanol belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. wustl.edue3s-conferences.org This structural motif is a cornerstone in medicinal and organic chemistry due to its presence in a wide array of biologically active molecules. nih.govrsc.org The thiazolidine ring is a key component in various pharmaceuticals, including the antibiotic penicillin. wustl.eduwikipedia.org

Thiazolidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgtaylorandfrancis.comontosight.ai The versatility of the thiazolidine scaffold allows for substitutions at various positions, which can significantly influence the compound's biological activity. nih.gov The presence of the sulfur atom is often credited with enhancing the pharmacological properties of these compounds. nih.gov

Historical Development of Thiazolidine Ring Systems

The study of thiazolidine and its derivatives has a history spanning over a century. researchgate.net The synthesis of thiazolidines has been possible for over four decades through the reaction of 3-mercaptoalkylamines with aldehydes and ketones. rsc.org A significant milestone in the history of thiazolidines was the discovery of the thiazolidinedione class of drugs in the late 1990s for the treatment of type 2 diabetes. juniperpublishers.comwikipedia.org This discovery spurred extensive research into the synthesis and biological applications of various thiazolidine derivatives. juniperpublishers.com

Structural Features and Nomenclature of this compound

The systematic IUPAC name for this compound is this compound. It features a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. wustl.eduwikipedia.org A hydroxymethyl group (-CH2OH) is attached to the nitrogen atom at the 3-position. The presence of this hydroxymethyl group can influence the molecule's properties, such as its ability to form hydrogen bonds. ontosight.ai

Key Properties of this compound

Property Value
Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol

| CAS Number | 56633-99-9 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143131-55-9

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

1,3-thiazolidin-3-ylmethanol

InChI

InChI=1S/C4H9NOS/c6-3-5-1-2-7-4-5/h6H,1-4H2

InChI Key

UDWSGVUITMBKED-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1,3 Thiazolidin 3 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality of (1,3-Thiazolidin-3-yl)methanol undergoes reactions typical of simple primary alcohols, including esterification, etherification, oxidation, and nucleophilic substitution upon activation.

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols. Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often under acidic catalysis. For instance, acid-catalyzed esterification of a carboxylic acid moiety on a thiazolidine (B150603) derivative with methanol (B129727) has been reported to produce the corresponding methyl ester. scispace.comnih.govacs.org

Etherification can be accomplished via methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide.

Table 1: Representative Conditions for Esterification of Thiazolidine Derivatives This table presents data on related compounds to illustrate common reaction conditions.

Reactants Reagents/Catalyst Solvent Conditions Product Ref.
Thiazolidine with -COOH group, Methanol Conc. H₂SO₄ Methanol Reflux Corresponding Methyl Ester scispace.com
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid SOCl₂ then Hydrazine Ethanol - Benzohydrazide intermediate nih.gov

The primary alcohol group of this compound is susceptible to oxidation to yield either the corresponding aldehyde, (1,3-Thiazolidin-3-yl)methanal, or the carboxylic acid, 1,3-Thiazolidine-3-carboxylic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.

Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage. More vigorous oxidation leads to the formation of the carboxylic acid. Modern catalytic systems, often employing stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or AZADO (2-azaadamantane N-oxyl) in the presence of a co-oxidant, are effective for these transformations under mild conditions. jst.go.jpgoogle.com For example, the oxidation of primary alcohols to carboxylic acids can be achieved using a catalytic system of [1-Me-AZADO⁺X⁻]/NaClO₂. jst.go.jp Heterogeneous catalysts, such as palladium supported on carbon, have also been shown to be highly effective for the aerobic oxidation of diverse primary alcohols to carboxylic acids. acs.orgresearchgate.net

Table 2: Oxidation Products of Primary Alcohols This table outlines general oxidation reactions applicable to the target compound's primary alcohol group.

Starting Material Oxidizing System Expected Product Ref.
Primary Alcohol TEMPO/NaOCl (bleach) Aldehyde jst.go.jp
Primary Alcohol [1-Me-AZADO⁺]Cl⁻/NaClO₂ Carboxylic Acid jst.go.jp
Primary Alcohol KMnO₄ or CrO₃ Carboxylic Acid

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a more reactive moiety, such as a tosylate, mesylate, or a halide. This two-step sequence involves an initial activation step followed by the displacement of the resulting leaving group by a nucleophile.

Cyclic thionocarbamates derived from amino alcohols, when activated with an N-Boc group, have been shown to undergo ring-opening at the 5-C position with soft nucleophiles like thiophenolate. ntu.ac.ukrsc.org While this is a different system, the principle of activating a C-O bond for nucleophilic attack is relevant. A more direct analogy involves converting the primary alcohol to a sulfonate ester (e.g., tosyl chloride in pyridine), which can then be displaced by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, I⁻) in a classical Sₙ2 reaction.

Table 3: Nucleophilic Substitution via Activated Hydroxyl Group This table illustrates the general strategy for nucleophilic substitution.

Activation Step (Reagents) Activated Intermediate Nucleophile (Nu⁻) Final Product
p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) R-OTs (Tosylate) NaN₃ R-N₃ (Azide)
Methanesulfonyl chloride (MsCl), Et₃N R-OMs (Mesylate) KCN R-CN (Nitrile)
PBr₃ R-Br (Bromide) NaI R-I (Iodide)

Reactions Involving the Thiazolidine Ring System

The thiazolidine ring exhibits its own characteristic reactivity, primarily centered on the nitrogen and the potential for ring-opening reactions.

N-Alkylation and N-acylation are fundamental reactions for thiazolidines that possess a proton on the nitrogen atom (an N-H bond). In the case of this compound, the nitrogen is already tertiary, so these reactions are not directly applicable without prior modification. However, they represent a key aspect of the general reactivity of the thiazolidine scaffold.

N-Acylation typically proceeds through nucleophilic attack of the thiazolidine nitrogen onto an acylating agent like an acyl chloride or anhydride. This reaction is often used to install a protecting group or to build more complex molecular architectures. nih.gov The acylation of certain 2-substituted-1,3-thiazolidine-4-carboxylic acids can be diastereoselective, and N-protection with an acyl group can prevent epimerization at the C-2 position by inhibiting the ring-opening-ring-closure mechanism. scielo.brjst.go.jp

N-Alkylation of N-H containing thiazolidines is generally achieved by first deprotonating the nitrogen with a base to form an amide anion, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. arkat-usa.org Nickel-catalyzed Sₙ1-type alkylations of chiral N-acyl thiazolidinethiones have also been developed. acs.orgacs.org

Table 4: General Conditions for N-Alkylation and N-Acylation of Thiazolidines

Reaction Type Substrate Reagents Conditions Ref.
N-Acylation (4S)-Benzyl-1,3-thiazolidin-2-one Propionyl chloride, Et₃N DCM, 0 °C to rt scielo.br
N-Acylation 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid Acetic anhydride, Pyridine 25 °C jst.go.jp
N-Alkylation Thiazolidine-2,4-dione n-Alkylbromide, Et₃N Room Temperature arkat-usa.org

The thiazolidine ring can be opened under various conditions, and the specific mechanism is highly dependent on factors such as pH and the nature of substituents. These reactions typically involve the cleavage of the carbon-sulfur (C-S) bond.

Acid-Catalyzed Ring Opening: Under acidic conditions (typically pH < 6), the thiazolidine ring can undergo unimolecular ring opening. rsc.org The reaction is believed to proceed through protonation of either the sulfur or nitrogen atom, followed by C-S bond fission to generate a resonance-stabilized iminium ion intermediate. rsc.orgresearchgate.net This process is reversible. For example, the hydrolysis of certain thiazolidine derivatives in acidic media involves a rate-determining ring-opening step. The stability of the resulting iminium ion has a significant influence on the reaction kinetics. chemrxiv.org

Base-Catalyzed Ring Opening: In neutral to alkaline solutions, different ring-opening mechanisms prevail. One pathway involves a unimolecular opening of the neutral thiazolidine to form a zwitterionic intermediate. rsc.org At higher pH, a hydroxide-ion-catalyzed pathway can occur. rsc.org In some systems, such as derivatives of penicilloic acid, base-catalyzed elimination across the C5-C6 bond can lead to the formation of an enamine intermediate. researchgate.netresearchgate.netrsc.org This type of ring-opening is also reversible.

Other Ring-Opening Reactions:

Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can catalyze the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates to form thiazolidine derivatives, illustrating a synthetic application of controlled ring-opening and closing. nih.govresearchgate.net

Metal-Mediated Opening: Thiazolidine rings, particularly those used as protecting groups for cysteine, can be opened using metal species. For instance, recent work has shown that iodine can mediate the deprotection of 2-carboxy thiazolidines. rsc.org

Table 5: Mechanisms of Thiazolidine Ring Opening

Conditions Key Intermediate Mechanism Summary Ref.
Low pH (< 6) Iminium Ion Unimolecular C-S bond fission of the protonated thiazolidine. rsc.orgresearchgate.net
Neutral pH (6-12) Zwitterion Unimolecular C-S bond fission of the neutral thiazolidine. rsc.org
High pH (> 12) Enamine or Iminium Thiolate Hydroxide-catalyzed elimination or concerted ring opening. rsc.orgresearchgate.netrsc.org

Electrophilic and Nucleophilic Derivatizations at C-2 and C-4 Positions of the Thiazolidine Ring

The reactivity of the thiazolidine ring in this compound at the C-2 and C-4 positions is governed by the electronic properties of the heterocyclic system. The C-2 carbon is situated between a sulfur and a nitrogen atom, making it an activated methylene (B1212753) group. This position is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the reagents. The C-4 position, while less inherently reactive in the unsubstituted parent ring, is a common site for functionalization, often originating from the use of cysteine or its derivatives in the synthesis of the thiazolidine core. researchgate.netnih.gov

Reactivity at the C-2 Position: The C-2 position can act as a nucleophile after deprotonation. The adjacent sulfur and nitrogen atoms stabilize the resulting carbanion. This allows for alkylation or acylation reactions. Conversely, the C-2 position can become an electrophilic center. The formation of an N-acyliminium ion, by derivatizing the nitrogen and subsequent loss of a leaving group, renders the C-2 carbon highly susceptible to attack by nucleophiles. acs.org While much of the documented reactivity involves thiazolidine-4-ones or N-acyl thiazolidines, the principles extend to this compound, where the N-hydroxymethyl group can facilitate the formation of an iminium intermediate.

Reactivity at the C-4 Position: The C-4 position is typically functionalized when the thiazolidine ring is synthesized from L-cysteine or related precursors, which introduce a carboxylic acid group at this position. researchgate.netresearchgate.net This carboxylic acid handle is the primary site for derivatization, enabling the synthesis of a vast array of amides and esters. researchgate.net In the specific case of this compound synthesized from cysteamine (B1669678) and formaldehyde (B43269), the C-4 position is an unsubstituted methylene group. Direct derivatization at this site is less common and would typically require radical-based reactions or activation via adjacent functional groups, which are not intrinsically present. Most synthetic strategies focus on building the desired C-4 substitution into the precursor before ring formation.

The following table summarizes representative derivatization reactions applicable to the thiazolidine scaffold at the C-2 and C-4 positions, based on general reactivity patterns documented for related structures.

PositionReaction TypeReagent/Catalyst ExampleProduct Type
C-2 Nucleophilic Addition to IminesThioglycolic Acid2-Substituted Thiazolidin-4-ones jocpr.comjmchemsci.com
C-2 Electrophilic Attack (via Iminium)Grignard Reagents, Organolithiums2-Alkyl/Aryl Thiazolidines
C-4 Amide Coupling (from C-4 COOH)Amines, EDCI/HOBtThiazolidine-4-carboxamides researchgate.net
C-4 Esterification (from C-4 COOH)Alcohols, Acid CatalystThiazolidine-4-carboxylates mdpi.com
C-2 / C-5 CycloadditionAromatic Aldehydes (Knoevenagel)5-Arylidene-thiazolidinones semanticscholar.org

This table presents generalized reactions for the thiazolidine ring system; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole.

Reactivity as a Masked Synthon or Iminium Precursor

The N-hydroxymethyl group of this compound is the key to its utility as a masked synthon. This functional group exists in equilibrium with its constituent components and can be readily converted into a highly reactive electrophilic species under appropriate conditions.

Formaldehyde Release and its Utilization in Reactions

This compound is a hemiaminal of thiazolidine and formaldehyde. As such, it can serve as a stable, solid source for the controlled release of formaldehyde gas. researchgate.net This equilibrium is reversible and can be influenced by factors such as temperature, pH, and the presence of trapping agents.

Thiazolidine + CH₂O ⇌ this compound

This property is synthetically valuable in reactions where a slow, sustained delivery of formaldehyde is necessary to prevent polymerization or undesired side reactions that can occur when using paraformaldehyde or aqueous formaldehyde solutions. researchgate.netrsc.org The release of formaldehyde from N-hydroxymethyl compounds is a well-established principle in organic synthesis, enabling its participation as a C1 building block in various transformations. chemrxiv.org For instance, the released formaldehyde can be utilized in Mannich reactions, hydroxymethylations, or in the formation of various heterocyclic systems.

Formation of Reactive Intermediates for C-C Bond Formation

A pivotal aspect of the reactivity of this compound is its ability to act as a precursor to a reactive iminium ion. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, generating a stabilized N-thiazolyl iminium cation.

This compound + H⁺ → [Thiazolidine-N=CH₂]⁺ + H₂O

This iminium ion is a potent electrophile and readily participates in carbon-carbon bond-forming reactions with a wide range of nucleophiles. This pathway is analogous to the well-studied reactions of N-acyliminium ions, which are versatile intermediates in the synthesis of alkaloids and other complex nitrogen-containing molecules. acs.org The attack of a nucleophile at the exocyclic methylene carbon of the iminium intermediate leads to the formation of a new C-C bond and a stable N-substituted thiazolidine product.

The table below outlines potential C-C bond-forming reactions utilizing the in situ generated thiazolidinyl iminium ion.

Nucleophile TypeExampleReaction TypeProduct Class
Enolates / Silyl Enol Ethers Ketone EnolateMannich-type Reactionβ-Amino Ketones
Organometallic Reagents Grignard Reagents (R-MgX)AlkylationN-Alkylmethyl Thiazolidines
Electron-Rich Aromatics Indole, PyrroleFriedel-Crafts AlkylationN-(Arylmethyl) Thiazolidines
Cyanide KCN / HCNStrecker-type Synthesisα-Aminonitriles
Alkenes / Alkynes StyreneEne Reaction / Cationic CycloadditionFunctionalized N-Alkyl Thiazolidines

These reactions highlight the synthetic utility of this compound as a stable precursor for a reactive electrophile, enabling the construction of more complex molecular architectures through efficient C-C bond formation. rsc.orgnih.govillinois.edu

Advanced Spectroscopic and Structural Elucidation of 1,3 Thiazolidin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1,3-Thiazolidin-3-yl)methanol in solution. While one-dimensional ¹H and ¹³C NMR provide initial data, advanced multi-dimensional techniques are crucial for a complete and definitive assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

A full assignment of the ¹H and ¹³C NMR spectra of this compound would rely on a suite of two-dimensional (2D) NMR experiments. These techniques reveal through-bond and through-space correlations, allowing for the precise mapping of the molecule's atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between the protons on the C2, C4, and C5 positions of the thiazolidine (B150603) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms to which they are attached (¹J-coupling). This would allow for the unambiguous assignment of the C2, C4, C5, and the hydroxymethyl carbons based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation from the protons of the N-CH₂OH group to the C2 and C4 carbons of the thiazolidine ring, definitively establishing the position of the methanol (B129727) substituent on the nitrogen atom. Studies on various thiazolidin-4-one derivatives have successfully used these 2D NMR experiments for complete and unambiguous structural characterization eie.grnih.gov.

Based on these techniques, a complete and verified assignment of the NMR signals for this compound can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This is an interactive data table. Select a nucleus to see its predicted chemical shift and key correlations.

Atom Position Nucleus Predicted Chemical Shift (ppm) Key HMBC Correlations Key COSY Correlations
C2 ¹³C 50-55 H4, H5 -
H2 ¹H 4.0-4.5 (s, 2H) C4, C5 H4
C4 ¹³C 55-60 H2, H5 -
H4 ¹H 3.0-3.5 (t, 2H) C2, C5 H2, H5
C5 ¹³C 30-35 H2, H4 -
H5 ¹H 2.8-3.3 (t, 2H) C2, C4 H4
N-CH₂ ¹³C 65-70 C2, C4 -
N-CH₂ ¹H 4.5-5.0 (s, 2H) C2, C4 -

Dynamic NMR Studies of Conformational Equilibria

The five-membered thiazolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, such as envelope and twisted-chair forms rsc.org. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for investigating these conformational dynamics.

At room temperature, the interconversion between conformers may be rapid on the NMR timescale, resulting in averaged signals. Upon cooling, this interconversion slows, potentially leading to the broadening and eventual splitting of NMR signals into distinct sets for each populated conformer. By analyzing these changes, the energy barrier (ΔG‡) for the ring inversion process can be calculated. Conformational analysis of related thiazolidine derivatives has shown that the nature and position of substituents significantly influence both the preferred conformation and the energy barrier for interconversion acs.orgresearchgate.net. For this compound, DNMR studies would elucidate the preferred puckering of the ring and the energetic landscape of its conformational equilibria.

Isotopic Labeling for Mechanistic and Structural Insights

While no specific isotopic labeling studies on this compound have been reported, this technique offers powerful insights. Synthesizing the compound with isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions can aid in several areas:

NMR Signal Assignment: Introducing a ¹³C label at a specific position would dramatically enhance its signal, confirming its assignment in the ¹³C NMR spectrum.

Mechanistic Studies: If studying the formation or reaction of the compound, isotopic labels can be used to trace the pathways of atoms, elucidating the reaction mechanism.

Conformational Analysis: Deuterium substitution can alter coupling constants and nuclear Overhauser effects (NOEs), providing additional constraints for detailed conformational modeling.

Single-Crystal X-ray Diffraction Studies

Molecular Conformation and Packing in the Solid State

An X-ray diffraction study would reveal the exact solid-state conformation of the thiazolidine ring. In numerous studies of derivatives, the thiazolidine ring is found to adopt a non-planar, puckered conformation, often described as an "envelope" or "half-chair" cambridge.orgnovapublishers.com. The analysis would determine which atom (typically sulfur or one of the carbons) is out of the plane formed by the other four atoms.

Furthermore, the study would describe how individual molecules of this compound arrange themselves in the crystal lattice. This "crystal packing" is governed by intermolecular forces and determines the macroscopic properties of the crystal. For example, crystallographic studies of related thiazolidinones have identified monoclinic crystal systems cambridge.orgnih.gov.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. Given the structure of this compound, hydrogen bonding is expected to be the dominant interaction.

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen and oxygen atoms are potential acceptors. It is highly probable that strong intermolecular O-H···O or O-H···N hydrogen bonds would be observed, linking molecules into chains, dimers, or more complex three-dimensional networks nih.govresearchgate.net. Weak C-H···O and C-H···S interactions may also contribute to the stability of the crystal packing nih.gov.

π-π Stacking: As this compound lacks aromatic rings, π-π stacking interactions are not expected to be a feature of its crystal structure.

Analysis of these interactions is crucial for understanding the supramolecular assembly and physical properties of the compound in the solid state.

Table 2: Expected Intermolecular Interactions for this compound in the Solid State This is an interactive data table. Select an interaction type to see its description.

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Strong Hydrogen Bond Hydroxyl (O-H) Oxygen (hydroxyl), Nitrogen (ring) Primary interaction, likely forming chains or sheets that define the main structural motif.
Weak Hydrogen Bond Ring C-H Oxygen (hydroxyl), Sulfur (ring) Secondary interactions, providing additional stability to the 3D network.

Co-crystallization Studies with Host Molecules

Co-crystallization is a sophisticated technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. tbzmed.ac.ir Co-crystals are multi-component crystalline solids composed of the API and a stoichiometric amount of a pharmaceutically acceptable coformer, held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonding. tbzmed.ac.irjaper.in This approach has gained significant traction as a method to enhance properties such as solubility, dissolution rate, stability, and bioavailability. ijlpr.comazom.com

While specific co-crystallization studies for this compound are not extensively documented in current literature, the principles of co-crystal design are directly applicable. The molecule possesses key functional groups—a secondary amine within the thiazolidine ring and a primary alcohol group—that are ideal for forming robust hydrogen bonds with suitable coformers.

Potential coformers could include a range of molecules generally regarded as safe (GRAS), such as carboxylic acids (e.g., succinic acid, tartaric acid), amides (e.g., nicotinamide), and other compounds with hydrogen bond donor/acceptor sites. ijlpr.com The selection of an appropriate coformer is often guided by principles like the pKa difference between the API and the coformer (a ΔpKa of less than 0 is indicative of co-crystal formation, whereas a value greater than 3 typically results in a salt) and supramolecular synthon engineering. tbzmed.ac.irijlpr.com

Common methods for preparing co-crystals that would be applicable to this compound include:

Solvent Evaporation: This technique involves dissolving both the target compound and the coformer in a common solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals. tbzmed.ac.ir

Liquid-Assisted Grinding (LAG): The solid components are ground together with a small amount of a liquid to facilitate molecular mobility and co-crystal formation. tbzmed.ac.ir

Slurrying: The compound and coformer are stirred in a solvent in which they have limited solubility. The suspension is stirred for a period, allowing the initial solids to convert into the more stable co-crystalline phase. tbzmed.ac.ir

Characterization of any potential co-crystals would involve techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to confirm the formation of a new crystalline phase distinct from the individual components.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. azom.com These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type, its environment, and the masses of the connected atoms. For this compound, IR and Raman spectroscopy provide a definitive fingerprint, confirming the presence of the thiazolidine ring and the hydroxymethyl group. nipne.ro

Characteristic Vibrational Modes of the Thiazolidine Ring

The thiazolidine ring has a set of characteristic vibrations that confirm its structural integrity. While the exact frequencies can be influenced by substitution and the physical state of the sample, typical absorption bands for thiazolidine derivatives are well-documented. nipne.ronih.gov These modes arise from the stretching and bending of the C-N, C-S, C-C, and CH₂ bonds that constitute the heterocyclic system.

Table 1: Characteristic Vibrational Modes for a Thiazolidine Ring System

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Stretch 3300 - 3500 Stretching of the nitrogen-hydrogen bond within the ring.
C-H Stretch (CH₂) 2850 - 2960 Symmetric and asymmetric stretching of the methylene (B1212753) groups in the ring.
CH₂ Scissoring 1450 - 1470 Bending vibration of the CH₂ groups.
C-N Stretch 1180 - 1360 Stretching of the carbon-nitrogen single bond.
Ring Vibrations 800 - 1200 Complex vibrations involving stretching and bending of the entire ring structure, often referred to as "ring breathing".

Note: These are general ranges and can vary based on the specific molecular structure and intermolecular interactions.

The presence of bands in these regions provides strong evidence for the thiazolidine core of this compound.

Identification of Intra- and Intermolecular Hydrogen Bonding Interactions

The this compound molecule contains both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This makes it highly susceptible to forming intermolecular hydrogen bonds in the solid state or in concentrated solutions. Vibrational spectroscopy is exceptionally sensitive to these interactions. nipne.rosapub.org

The most direct evidence of hydrogen bonding is observed in the O-H stretching region of the IR spectrum.

Free O-H Stretch: In a dilute solution with a non-polar solvent, a sharp band is typically observed around 3600-3650 cm⁻¹.

Hydrogen-Bonded O-H Stretch: In the solid state or in concentrated solutions where molecules interact, this sharp band is replaced by a broad and intense absorption band shifted to a lower frequency, typically in the range of 3200-3500 cm⁻¹. osu.edu The extent of this shift and the broadness of the band correlate with the strength of the hydrogen bonding network.

Similarly, the N-H stretching vibration of the thiazolidine ring can be affected by hydrogen bonding, although often to a lesser extent. Changes in the position and shape of the C-N and C-S stretching modes can also indicate the involvement of the heterocyclic ring in these intermolecular interactions. nipne.ro

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. japer.insapub.orgnanobioletters.comuab.eduresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). kg.ac.rs This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its chemical formula, C₄H₉NOS.

Table 2: Exact Mass vs. Nominal Mass for this compound

Parameter Value
Chemical Formula C₄H₉NOS
Nominal Mass 119 Da

An experimental HRMS measurement yielding a mass extremely close to the calculated exact mass would provide definitive confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. mdpi.com This process provides detailed structural information and creates a unique fragmentation "fingerprint" for the molecule.

For this compound (MW = 119.04), the protonated molecule [M+H]⁺ with an m/z of 120.05 would be the precursor ion in a typical positive-ion mode experiment. Collision-induced dissociation (CID) would lead to characteristic fragment ions. A plausible fragmentation pathway would involve the initial loss of stable neutral molecules.

Table 3: Plausible MS/MS Fragmentation Pathway for [C₄H₉NOS + H]⁺

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure/Identity
120.05 H₂O (18.01) 102.04 Loss of the hydroxyl group and a proton.
120.05 CH₂O (30.01) 90.04 Loss of the formaldehyde (B43269) from the hydroxymethyl group.
120.05 H₂S (33.99) 86.06 Cleavage and loss of hydrogen sulfide (B99878) from the ring.

The fragmentation of the thiazolidine ring itself can proceed through various pathways, including cleavage at the C-S or C-N bonds. sapub.org The observed fragments and their relative intensities in the MS/MS spectrum provide conclusive evidence for the connectivity of the atoms and confirm the identity of this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are indispensable tools for the unambiguous determination of the absolute configuration of chiral molecules. In the context of this compound and its derivatives, where stereogenic centers can be introduced, ECD spectroscopy provides crucial insights into the three-dimensional arrangement of atoms. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these effects are exquisitely sensitive to the spatial orientation of the chromophores within the molecule.

The application of ECD to the stereochemical elucidation of thiazolidine-containing compounds relies on the analysis of electronic transitions associated with the inherent chromophores of the molecule. For this compound, the thioether and amino functionalities within the thiazolidine ring, as well as the hydroxyl group, can all contribute to the ECD spectrum. The electronic transitions of these groups, when perturbed by the chiral environment of the stereocenter, give rise to a unique ECD fingerprint for each enantiomer.

Modern approaches to stereochemical assignment using ECD spectroscopy typically involve a synergistic combination of experimental measurements and quantum-chemical calculations. The general workflow involves the following steps:

Conformational Analysis: A thorough conformational search of the molecule is performed using computational methods to identify all low-energy conformers.

ECD Spectrum Calculation: The ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the R-enantiomer) is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate the final theoretical ECD spectrum for that enantiomer.

Comparison and Assignment: The theoretical spectrum is then compared with the experimentally obtained ECD spectrum. A good agreement between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of the absolute configuration of the molecule.

For chiral derivatives of this compound, the introduction of substituents can create more complex chromophoric systems, leading to more intense and well-defined Cotton effects, which can simplify the stereochemical analysis. For instance, the presence of an aromatic ring or a carbonyl group can introduce strong π→π* and n→π* transitions that are highly sensitive to the chiral environment.

To illustrate the nature of data obtained from such an analysis, a hypothetical data table for a chiral derivative of this compound is presented below. This table showcases the kind of detailed research findings that would be generated in a study aimed at stereochemical assignment.

Table 1: Hypothetical Electronic Circular Dichroism Data for a Chiral this compound Derivative
CompoundSolventλ (nm)Δε (M⁻¹cm⁻¹)Assignment (Cotton Effect)
(R)-IsomerMethanol215+3.5Positive
(R)-IsomerMethanol240-1.8Negative
(S)-IsomerMethanol215-3.5Negative
(S)-IsomerMethanol240+1.8Positive

This illustrative data demonstrates the mirror-image relationship between the ECD spectra of enantiomers, a fundamental principle of chiroptical spectroscopy. The combination of experimental ECD measurements with theoretical calculations provides a powerful and reliable method for the absolute stereochemical assignment of chiral thiazolidine derivatives, including those based on the this compound scaffold.

Computational and Theoretical Investigations of 1,3 Thiazolidin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure, stability, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict a molecule's chemical reactivity and kinetic stability. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and stronger biological activity, as it indicates that less energy is required to excite an electron. nih.gov For thiazolidinone derivatives, the HOMO-LUMO energy gap is often analyzed to understand their potential as active pharmaceutical ingredients. nih.gov

DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across a molecule. MEP maps use a color scale to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. mdpi.com Typically, in thiazolidinone structures, negative potential is concentrated around electronegative atoms like oxygen and sulfur, while positive potential is found near hydrogen atoms, particularly those bonded to nitrogen. nih.govmdpi.com This information is vital for predicting sites of intermolecular interactions.

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity and stability. mdpi.comnih.gov

ParameterFormulaTypical Significance for Thiazolidine (B150603) Derivatives
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness; a higher value suggests greater reactivity. nih.gov
Electronegativity (χ) -(ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) μ2 / 2η (where μ is chemical potential)Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov

Understanding the three-dimensional structure and conformational flexibility of the thiazolidine ring is essential for determining its biological activity. Computational methods are used to identify stable conformational isomers and calculate their relative energies. For substituted thiazolidin-4-ones, a key focus is the analysis of endo and exo conformers, which differ in the position of a double bond relative to the heterocyclic ring. eie.grmdpi.com

DFT calculations have been used to perform conformational analysis by systematically rotating selected dihedral angles to generate various conformers. eie.grmdpi.com The geometry of each conformer is then optimized to find the lowest energy state. Studies on 5-substituted thiazolidin-4-ones have shown that exo isomers are often energetically more favorable than their endo counterparts by approximately 3 kcal/mol. eie.grmdpi.com The energy barriers for isomerization between conformers can also be calculated, with high energy gaps (often >20 kcal/mol) indicating that one conformation is dominant and stable under normal conditions. eie.gr These computational findings are frequently validated by comparison with experimental data from 2D-NMR spectroscopy. eie.grmdpi.com

ConformerRelative Energy (ΔE in kcal/mol)Key Dihedral Angles (τ in degrees)Finding
DKI39 exo 0.00τ1: -178.9, τ2: -179.9, τ3: 178.5Global minimum, energetically most favorable isomer. eie.grmdpi.com
DKI39 endo ~3.0Not specifiedHigher in energy compared to the exo form. eie.grmdpi.com
DKI40 exo 0.00τ1': -178.8, τ2': 179.9, τ3': 179.9Global minimum, energetically most favorable isomer. eie.grmdpi.com
DKI40 endo ~3.0Not specifiedHigher in energy compared to the exo form. eie.grmdpi.com

Note: Data is for representative 5-substituted thiazolidin-4-one derivatives (DKI39 and DKI40) from a comparative study. eie.grmdpi.com

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm molecular structures. scielo.org.zaacs.org

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to compute the ¹H and ¹³C chemical shifts. scielo.org.zanih.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov Calculated chemical shifts are typically benchmarked against a reference compound like tetramethylsilane (TMS) and can help assign signals in complex experimental spectra. scielo.org.za

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-N stretch, C-S stretch) are often compared with experimental FT-IR data. scielo.org.za A good correlation between the computed and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Assignment
C=O Stretch 17131725Carbonyl stretching vibration in the thiazolidinone ring. scielo.org.za
C=C Stretch (allylidene) 15871593Stretching vibration of the exocyclic double bond. scielo.org.za
C-N Stretch 13451327Stretching vibration of the carbon-nitrogen bond within the ring. scielo.org.za
vC-S Stretch 591588Stretching of the carbon-sulfur bond. scielo.org.za
δCSC Bend 446.9446Bending of the carbon-sulfur-carbon angle. scielo.org.za

Note: Data is for a representative substituted thiazolidin-4-one molecule. scielo.org.za

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions in different environments.

While quantum chemical calculations identify stable energy minima, MD simulations explore the conformational landscape of a molecule in a dynamic environment, such as in solution or the gas phase. umass.edu These simulations can reveal how a molecule's structure fluctuates and transitions between different conformations over time. For instance, MD simulations of methanol (B129727) have been used to study its structure and hydrogen-bonding patterns in the liquid state. osti.gov Such simulations can determine properties like the average lifetime of hydrogen bonds, which for liquid methanol is approximately 1 to 2 picoseconds. osti.gov For more complex molecules like thiazolidine derivatives, MD simulations can be used to sample the accessible conformations in an aqueous solution, providing a more realistic picture of its structure in a biological context. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a protein receptor). samipubco.comjournaljpri.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. samipubco.comjournaljpri.com

In studies involving thiazolidine derivatives, docking is used to identify how these compounds interact with the active site of a target protein. nih.gov The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score," which estimates the binding free energy. semanticscholar.org Lower scores typically indicate more favorable binding. semanticscholar.org

The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. journaljpri.com This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain derivatives are more potent than others and guiding the design of new compounds with improved affinity. mdpi.com Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and observe how the interactions evolve over time in a dynamic environment. mdpi.comnih.gov

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Thiazolidine-2,4-dione derivative (3b) PPARγ-9.12SER289, HIS449, TYR473Hydrogen Bonding nih.gov
Thiazolidin-4-one derivative (1) Human Serum Albumin-3.91Asn295, Lys436, Lys444Hydrogen Bonding semanticscholar.org
Thiazolidin-4-one derivative (3) Human Serum Albumin-3.69Asn295, Lys436, Lys444Hydrogen Bonding semanticscholar.org
Thiazolidin-4-one derivative (C12S2) Enoyl-acyl carrier protein reductase-9.8TYR 158Hydrogen Bonding journaljpri.com

Reaction Pathway Modeling

Modeling the pathways of chemical reactions is a cornerstone of computational chemistry. It allows for the detailed examination of how reactants are converted into products, including the identification of short-lived intermediates and high-energy transition states. For the synthesis of (1,3-Thiazolidin-3-yl)methanol, these methods can illuminate the most favorable synthetic routes and reaction conditions.

The synthesis of the thiazolidine ring, the core of this compound, typically involves the cyclocondensation of a compound containing an amine and a thiol group with an aldehyde or ketone. A plausible final step for the synthesis of the title compound would be the N-functionalization of the thiazolidine ring with formaldehyde (B43269).

Computational methods, particularly Density Functional Theory (DFT), are instrumental in studying the mechanisms of such reactions. A key aspect of this is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, consequently, the rate of the reaction.

The process of characterizing a transition state computationally involves several steps:

Locating the TS: Algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the TS.

Geometry Optimization: The geometry of the proposed TS is fully optimized.

Frequency Calculation: A frequency calculation is performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis researchgate.net. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, leading from the reactant to the product.

Recent computational studies on related thiazolidin-4-one derivatives have utilized DFT to investigate isomerization reaction paths and determine the stability of different conformers nih.gov. These calculations show that energy gaps between isomers can be significant, often exceeding 20 kcal/mol, indicating that one conformation is dominant and isomerization is difficult nih.gov. Such analyses are critical for understanding the stereochemical outcomes of synthetic reactions.

Table 1: Hypothetical DFT-Calculated Parameters for a Key Synthetic Step of this compound This table presents illustrative data for the N-hydroxymethylation of a thiazolidine ring, based on common computational outputs.

ParameterReactants (Thiazolidine + HCHO)Transition StateProduct (this compound)
Relative Energy (kcal/mol)0.00+15.8-5.2
Key Imaginary Frequency (cm-1)N/A-450.7iN/A
N-C bond length (Å)>3.02.151.47

A potential energy surface (PES) is a multidimensional mathematical concept that describes the energy of a chemical system as a function of its geometric parameters. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying the most energetically favorable pathway, known as the reaction coordinate.

The key features of a PES are:

Minima: These represent stable or metastable species, such as reactants, products, and intermediates.

Saddle Points: First-order saddle points correspond to transition states connecting the minima.

Computational chemists elucidate reaction mechanisms by identifying these stationary points and tracing the minimum energy path that connects them. For the synthesis of the thiazolidine scaffold, the mechanism often involves the formation of an imine intermediate, followed by a nucleophilic attack from the thiol group and subsequent intramolecular cyclization nih.govjmchemsci.com. A PES for this process would map the energy changes as the bonds are broken and formed, revealing the precise sequence of events and the energy barriers for each step. This detailed understanding allows for the optimization of reaction conditions to favor the desired product and minimize side reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) nih.govresearchgate.net. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules, thereby prioritizing synthetic efforts. The thiazolidine scaffold is a common feature in molecules with a wide range of biological activities, making it a frequent subject of QSAR studies researchgate.net.

QSAR/QSPR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with an experimentally measured property.

Commonly used descriptors include:

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent shape parameters.

Hydrophobic: The logarithm of the partition coefficient (Log P).

Topological: Indices that describe molecular connectivity and branching.

Statistical methods can range from simple multiple linear regression (MLR) to more complex machine learning algorithms and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.gov.

For instance, QSPR studies on thiazolidine-2,4-dione derivatives have explored how different substituents affect properties like hydrophobicity (Log P) researchgate.net. It was found that electron-donating groups tend to decrease hydrophobicity, while electron-withdrawing groups increase it researchgate.net. Similarly, QSAR studies on thiazolidinedione derivatives have identified key structural features required for activities such as lipoxygenase inhibition and antioxidant capacity frontiersin.orgnih.gov.

Table 2: Example of a QSPR Study on Substituted Thiazolidine Derivatives This interactive table shows hypothetical data illustrating the relationship between substituent properties and the octanol-water partition coefficient (Log P), a measure of hydrophobicity.

CompoundSubstituent (R)Hammett Constant (σ)Calculated Log P
1-H0.000.44
2-CH3-0.171.07
3-Cl+0.231.20
4-NO2+0.781.61

Table 3: Example of a QSAR Model for Antioxidant Activity of Thiazolidine Derivatives This table presents a hypothetical simplified QSAR equation and the contribution of different molecular descriptors to the predicted biological activity (pIC50).

QSAR Model Equation: pIC50 = 0.5 * (Log P) - 1.2 * (LUMO) + 0.8 * (Dipole) + 2.5
DescriptorDefinition
Log PHydrophobicity
LUMOEnergy of the Lowest Unoccupied Molecular Orbital (eV)
DipoleMolecular Dipole Moment (Debye)

These computational models provide a robust framework for understanding the chemical behavior of this compound and for rationally designing new analogues with tailored properties for various applications.

Applications of 1,3 Thiazolidin 3 Yl Methanol As a Building Block in Organic Synthesis

Role as a Precursor to Advanced Heterocyclic Systems

The thiazolidine (B150603) core of (1,3-Thiazolidin-3-yl)methanol is a key structural motif found in a wide array of biologically active compounds. This makes it an attractive starting material for the synthesis of advanced heterocyclic systems with diverse pharmacological properties.

This compound provides a scaffold that can be readily modified to introduce a variety of substituents, leading to the generation of libraries of thiazolidine derivatives. These derivatives often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these derivatives typically involves reactions that target the nitrogen or sulfur atoms of the thiazolidine ring, or the hydroxyl group of the methanol (B129727) substituent.

One common approach involves the condensation of this compound with various aldehydes and amines to form imine intermediates, which can then undergo cyclization to yield substituted thiazolidine derivatives. For example, the reaction with aromatic aldehydes and primary amines can lead to the formation of 2,3-disubstituted thiazolidin-4-ones.

Another synthetic strategy involves the modification of the hydroxyl group. This can be achieved through esterification, etherification, or conversion to other functional groups, allowing for the attachment of a wide range of substituents. These modifications can significantly impact the biological activity of the resulting compounds.

The versatility of this compound as a building block is further demonstrated by its use in multicomponent reactions. These reactions allow for the efficient construction of complex molecules in a single step, often with high atom economy. For instance, a one-pot synthesis of 1,3-thiazolidin-4-ones can be achieved through the reaction of an amine, an aldehyde, and thioglycolic acid.

Table 1: Examples of Thiazolidine Derivatives Synthesized from this compound Precursors

DerivativeSubstituentsSynthetic MethodPotential Application
2-Aryl-1,3-thiazolidin-4-onesAryl group at position 2Condensation of an aromatic aldehyde, an amine, and thioglycolic acidAntimicrobial, Antifungal
5-Arylidene-2-thioxothiazolidin-4-onesArylidene group at position 5Knoevenagel condensation of a thiazolidine-2,4-dione with an aromatic aldehydeAnticancer, Anti-inflammatory
N-Substituted thiazolidine derivativesVarious substituents on the nitrogen atomAlkylation or acylation of the thiazolidine nitrogenDiverse pharmacological activities

Annulation reactions involving this compound and its derivatives provide a powerful tool for the construction of fused heterocyclic systems. These reactions involve the formation of a new ring fused to the existing thiazolidine core, leading to the creation of more complex and rigid molecular architectures.

One example of such a reaction is the intramolecular cyclization of a thiazolidine derivative bearing a suitable functional group on a side chain. For instance, a thiazolidine with a carboxylic acid group can undergo intramolecular condensation to form a bicyclic lactam.

Another approach involves the reaction of a thiazolidine derivative with a bifunctional reagent that can react with two sites on the thiazolidine ring to form a new fused ring. For example, the reaction with an α,β-unsaturated ketone can lead to the formation of a fused pyrimidine (B1678525) ring through a Michael addition followed by cyclization.

The resulting fused ring systems often exhibit unique biological properties that are distinct from their monocyclic precursors. This makes annulation reactions a valuable strategy for the development of novel therapeutic agents.

Utilization in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the development of pharmaceuticals, as the different enantiomers of a drug can have vastly different biological activities. This compound and its derivatives have found utility in asymmetric synthesis, both as chiral auxiliaries and as precursors to chiral ligands.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Chiral thiazolidine derivatives, which can be synthesized from this compound, have been employed as chiral auxiliaries in a variety of stereoselective transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations. The stereochemical outcome of these reactions is controlled by the steric and electronic properties of the chiral auxiliary.

For example, an N-acylthiazolidinethione derived from this compound can be used as a chiral auxiliary in an asymmetric aldol reaction. The thiazolidinethione directs the approach of the enolate to the aldehyde, leading to the formation of the desired syn or anti aldol adduct with high diastereoselectivity. orgsyn.orgnih.gov The auxiliary can then be cleaved to yield the chiral β-hydroxy carbonyl compound.

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The thiazolidine scaffold provides a rigid framework for the ligand, while the hydroxyl group can be modified to introduce coordinating groups, such as phosphines or amines.

For instance, a chiral bis(oxazoline) ligand can be synthesized from a thiazolidine-derived amino alcohol. This type of ligand has been successfully employed in a variety of asymmetric catalytic reactions, including copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations.

Applications in Medicinal Chemistry Scaffold Development (Focused on Chemical Synthesis)

The thiazolidine ring is a privileged scaffold in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds. nih.govmdpi.com this compound, as a readily available source of the thiazolidine core, is therefore a valuable starting material for the development of new medicinal chemistry scaffolds.

The synthesis of these scaffolds often involves the modification of the thiazolidine ring to introduce various pharmacophoric groups. For example, the attachment of an aromatic ring to the thiazolidine core can lead to compounds with antibacterial or antifungal activity. rsc.org The introduction of a triazole moiety can result in compounds with potential anticancer properties.

Furthermore, the thiazolidine scaffold can be incorporated into larger, more complex molecules to create hybrid compounds with enhanced biological activity. For example, the fusion of a thiazolidine ring with a benzothiazole or a triazole has been shown to yield compounds with promising antimicrobial properties. rsc.org

The development of new synthetic methodologies for the construction and modification of thiazolidine-based scaffolds is an active area of research in medicinal chemistry. These efforts are aimed at creating novel compounds with improved therapeutic properties and reduced side effects.

Design and Synthesis of Bioactive Analogues

The thiazolidine nucleus is a core component of numerous bioactive compounds, including those with antimicrobial, anticancer, and antidiabetic properties. ump.edu.plresearchgate.net Structure-activity relationship (SAR) studies have frequently identified the substituents on the thiazolidine ring, particularly at the N-3 and C-5 positions, as critical determinants of biological activity. ump.edu.pldoaj.org The introduction of various substituents at the N-3 position is a primary strategy for modulating the pharmacological profile of thiazolidinone-based molecules. ump.edu.pl

While direct synthesis of bioactive analogues starting from this compound is not extensively documented, its structure represents a key N-substituted scaffold. The general synthetic importance of the thiazolidine ring is well-established through multicomponent reactions, often involving an amine, a carbonyl compound, and a mercapto-acid, which offers a pathway to a wide variety of derivatives. nih.govekb.eg For instance, new thiazolidin-4-one derivatives of nitro-l-arginine methyl ester have been synthesized and shown to possess enhanced antioxidant activity compared to the parent molecule. nih.gov Similarly, other research has focused on synthesizing series of thiazolidin-4-ones and evaluating their potential as anticancer and antimicrobial agents. mdpi.commdpi.comnanobioletters.com

The synthesis of these diverse analogues underscores the modularity of the thiazolidine scaffold. The N-hydroxymethyl group of this compound can be envisioned as a precursor for further elaboration, enabling the attachment of various pharmacologically relevant moieties through etherification, esterification, or other functional group transformations.

Thiazolidine Derivative ClassReported Biological ActivityKey Synthetic Feature
2,3-Diaryl-1,3-thiazolidin-4-onesAnticancer ekb.egCondensation of heteroaromatic amines with aldehydes and mercaptoacetic acid ekb.eg
Thiazolidin-4-one-1,3,4-oxadiazolesAnticancer (MCF-7, A549, HeLa cell lines) mdpi.comHybridization of thiazolidinone and oxadiazole scaffolds mdpi.com
Isatin-based thiazolidin-4-onesAnticancer (HepG2, MCF-7, HT-29 cell lines) mdpi.comIncorporation of an isatin moiety mdpi.com
N-substituted thiazolidine-2,4-dionesAntimicrobial, Hypoglycemic nih.govSubstitution at the N-3 and C-5 positions nih.govmdpi.com
Thiazolidin-4-ones with sulfonamide groupAntibiofilm (S. epidermidis) nih.govIntroduction of a sulfonamide moiety at the N-3 position nih.gov

Fragment-Based Drug Discovery Approaches Utilizing the Thiazolidine Moiety

Fragment-based drug discovery (FBDD) has become a powerful strategy in modern medicinal chemistry for identifying lead compounds. This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The thiazole and thiazolidine scaffolds are considered valuable components of fragment libraries. nih.gov Their utility is highlighted by their appearance as hits in several fragment screening campaigns. nih.gov The thiazolidine ring offers a three-dimensional structure and desirable physicochemical properties that make it an attractive starting point for FBDD.

Recent studies have integrated FBDD and virtual screening techniques to explore the antidiabetic potential of thiazolidine-2,4-dione derivatives. nih.govresearchgate.net This research involves designing novel variations of the core scaffold and using computational methods to predict their binding to target proteins before proceeding with synthesis and in vivo testing. nih.govresearchgate.net Although these studies focus on the thiazolidinone derivative, the underlying principle demonstrates the value of the core thiazolidine ring system in FBDD. The this compound molecule, with its simple structure and functional handle, fits the profile of a useful fragment that can be elaborated upon once a binding interaction is identified.

Polymer Chemistry Applications (e.g., Monomer Incorporation)

The application of thiazolidine derivatives in polymer chemistry is an emerging area of research. The presence of reactive functional groups on the thiazolidine ring allows for its incorporation into polymer chains, either as a pendent group or as part of the main backbone.

One strategy involves the controlled radical polymerization of a thiazolidine-containing acrylamido monomer. nih.gov This method allows for the synthesis of polymers with pendent thiazolidine rings, which act as latent nucleophiles. Subsequent ring-opening of the thiazolidine moiety can expose both an amine and a thiol group in each repeating unit, creating a multifunctional homopolymer that is amenable to post-polymerization modification. nih.gov

Biological Relevance and Mechanistic Studies of 1,3 Thiazolidin 3 Yl Methanol and Its Derivatives in Vitro Focus

Molecular Interactions with Biomolecules

The biological effects of (1,3-Thiazolidin-3-yl)methanol derivatives are rooted in their interactions with various biomolecules, including enzymes and receptors. These interactions are fundamental to their therapeutic potential and are explored through in vitro assays.

Enzyme Inhibition Mechanisms (e.g., α-glucosidase, MMP-9)

Thiazolidine (B150603) derivatives have been extensively studied as inhibitors of various enzymes, with significant findings in the context of α-glucosidase and matrix metalloproteinase-9 (MMP-9).

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have demonstrated the potent α-glucosidase inhibitory activity of thiazolidine derivatives. For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited significant inhibitory activity, with some compounds showing IC50 values in the low micromolar range, far more potent than the standard drug acarbose (B1664774) nih.gov. Kinetic analysis of a particularly potent thiazolidinedione derivative, TZDD3, revealed a competitive mode of inhibition mdpi.com. Molecular docking studies suggest that these derivatives can bind to the active site of α-glucosidase, interacting with key amino acid residues mdpi.comnih.gov.

Interactive Data Table: α-Glucosidase Inhibition by Thiazolidine Derivatives

Compound Series Most Potent Compound IC50 (µM) Standard Drug (Acarbose) IC50 (µM) Reference
Thiazolidine-2,4-dione/Rhodanine 6k 5.44 ± 0.13 817.38 ± 6.27 nih.gov
Thiazolidinone-based Benzothiazole 6 3.20 ± 0.70 10.70 ± 0.10 bohrium.com
Thiazolidine-2,4-diones 84e, 85a, 85e Good to moderate - researchgate.net
Thiazolidinediones TZDD3 Potent - mdpi.com

MMP-9 Inhibition:

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix and plays a role in various pathological processes, including inflammation and cancer metastasis. Certain 4-thiazolidinone (B1220212) derivatives have emerged as potent MMP-9 inhibitors. In one study, a series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides were synthesized and evaluated for their MMP-9 inhibitory activity. One derivative, bearing a 4-carboxyphenyl substituent, demonstrated a remarkable IC50 value of 40 nM nih.govnih.govpreprints.org. The inhibitory mechanism often involves the chelation of the catalytic zinc ion in the active site of the enzyme by a functional group on the inhibitor mdpi.com.

Interactive Data Table: MMP-9 Inhibition by 4-Thiazolidinone Derivatives

Compound Substituent at C2 of 4-thiazolidinone ring IC50 (µM) Reference
23 4-carboxyphenyl 0.04 nih.govpreprints.org
22 4-hydroxyphenyl 0.30 mdpi.com
13 Phenyl >10 mdpi.com
14 4-methylphenyl 1.1 mdpi.com
15 4-methoxyphenyl 0.88 mdpi.com
16 4-chlorophenyl 22 mdpi.com
17 4-fluorophenyl 19 mdpi.com
18 4-nitrophenyl 17 mdpi.com
19 4-trifluoromethylphenyl Not active mdpi.com

Receptor Binding Studies and Affinities (In Vitro Molecular Recognition)

While extensive in vitro experimental data on the direct binding of this compound derivatives to specific receptors is not widely available, computational molecular docking studies have provided valuable insights into their potential interactions. These in silico methods predict the binding affinity and mode of interaction between a ligand and a receptor's binding site.

For example, thiazolidinedione derivatives have been docked into the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in the treatment of type 2 diabetes nih.gov. These studies have shown that the thiazolidinedione head group is crucial for binding and that modifications to other parts of the molecule can significantly influence binding affinity nih.gov. Similarly, docking studies of thiazolidin-4-one derivatives with the cyclooxygenase-2 (COX-2) protein have been performed to explore their potential as anti-inflammatory agents tandfonline.com. These computational approaches are instrumental in guiding the rational design of new derivatives with improved receptor affinity and selectivity.

Role as a Prodrug or Precursor to Active Species (Mechanistic Transformation in Vitro)

The thiazolidine ring can serve as a prodrug moiety, designed to release an active pharmacological agent through in vitro transformation. This approach is particularly useful for protecting a reactive functional group, such as an aldehyde, from metabolic degradation.

A notable example is the use of a thiazolidine prodrug to protect the aldehyde group of TD-7, an antisickling agent. The aldehyde is crucial for its pharmacological activity but is susceptible to rapid in vivo metabolism. By reacting TD-7 with L-cysteine ethyl ester, a thiazolidine prodrug (Pro-7) is formed, effectively masking the aldehyde. In vitro stability studies of Pro-7 have been conducted at different pH values to mimic physiological conditions. These studies demonstrated that the prodrug can undergo hydrolysis to release the active parent compound, TD-7 nih.gov. The reversible formation of an enamine intermediate through the opening of the thiazolidine ring has also been observed in penicillin derivatives under alkaline conditions, further supporting the potential for in vitro transformation of the thiazolidine scaffold hud.ac.uk. This strategy of using the thiazolidine ring as a cleavable linker holds promise for improving the pharmacokinetic properties of various therapeutic agents.

Modulatory Effects on Cellular Pathways (In Vitro, Mechanistic Level, e.g., Antioxidant Activity)

Thiazolidine derivatives have been shown to modulate various cellular pathways in vitro, with a significant body of research focusing on their antioxidant properties. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant capabilities are of great interest.

The antioxidant activity of thiazolidine derivatives has been evaluated using a variety of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) assays nih.gov. The antioxidant capacity is often linked to the presence of phenolic hydroxyl groups on the molecule, which can donate a hydrogen atom to scavenge free radicals mdpi.com. For instance, a series of new phenolic derivatives of thiazolidine-2,4-dione demonstrated that their antioxidant and antiradical activities were directly related to the number of phenolic OH groups present mdpi.com.

Furthermore, some thiazolidinone derivatives have been shown to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. In a study using RAW 264.7 macrophage cells, a novel thiazolidinone derivative was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB pathway tums.ac.ir. This indicates that thiazolidine derivatives can interfere with key inflammatory signaling cascades at the cellular level.

Structure-Activity Relationship (SAR) Studies of Thiazolidine Analogues (Focused on Chemical Structural Changes and In Vitro Activity Modulation)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. Numerous SAR studies have been conducted on thiazolidine analogues, providing valuable insights into their in vitro activity.

For α-Glucosidase Inhibition:

SAR studies on thiazolidine-2,4-dione and rhodanine derivatives as α-glucosidase inhibitors have revealed that the position of the thiazolidine-2,4-dione or rhodanine group on the phenyl ring is critical for activity. Derivatives with this group at the 4-position of the phenyl ring generally exhibit the best activity, while moving it to the 2- or 3-position leads to a significant decrease in potency nih.gov. The nature and position of substituents on the phenyl ring also play a significant role. For example, the presence of chloro and rhodanine groups at the 2- and 4-positions of the phenyl ring, respectively, resulted in the most active compound in one study nih.gov.

For MMP-9 Inhibition:

In the case of 4-thiazolidinone derivatives as MMP-9 inhibitors, SAR studies have highlighted the importance of substituents on the phenyl ring at the C2 position of the thiazolidinone core. The introduction of hydrophilic and hydrogen bond-forming groups, such as hydroxyl (OH) and carboxyl (COOH) groups, at the 4-position of this phenyl ring led to the most potent inhibitors mdpi.com. Conversely, the presence of less hydrophilic or lipophilic groups like methoxy, methyl, nitro, and halogens resulted in significantly less potent compounds mdpi.com. This suggests that the ability to form hydrogen bonds is a key determinant of MMP-9 inhibitory activity in this class of compounds.

For Antioxidant Activity:

The antioxidant activity of thiazolidine derivatives is strongly influenced by the presence and number of phenolic hydroxyl groups. SAR studies have consistently shown that compounds with more phenolic OH groups exhibit higher radical scavenging and electron-donating capabilities mdpi.com. The position of these hydroxyl groups on the aromatic rings also affects the antioxidant potential.

Synthesis and Exploration of 1,3 Thiazolidin 3 Yl Methanol Derivatives and Analogues

N-Substituted (1,3-Thiazolidin-3-yl)methanol Derivatives

The parent compound, this compound, is typically synthesized by the reaction of a pre-formed 1,3-thiazolidine with formaldehyde (B43269). The secondary amine nitrogen of the thiazolidine (B150603) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to yield the N-hydroxymethylated product.

Derivatives of this compound can be synthesized by modifying the terminal hydroxyl group, converting it into various functional groups such as ethers and esters. These modifications can alter the physicochemical properties of the parent molecule.

Ether Derivatives (N-Alkoxymethyl Thiazolidines): The synthesis of N-alkoxymethyl thiazolidine derivatives can be achieved through Williamson ether synthesis. The hydroxyl group of this compound is first deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding N-alkoxymethyl derivative.

Ester Derivatives (N-Acyloxymethyl Thiazolidines): Esterification of the hydroxyl group provides another route to N-substituted derivatives. This can be accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction.

Table 1: Synthesis of N-Substituted this compound Derivatives
Derivative ClassGeneral StructureSynthetic MethodKey Reagents
N-Alkoxymethyl ThiazolidineN-Alkoxymethyl StructureWilliamson Ether SynthesisThis compound, NaH, Alkyl Halide (R-X)
N-Acyloxymethyl ThiazolidineN-Acyloxymethyl StructureEsterificationThis compound, Acyl Chloride (RCOCl), Pyridine

C-2 and C-4 Substituted Thiazolidine-3-ylmethanols

Substitution at the carbon atoms of the thiazolidine ring, specifically at positions C-2 and C-4, introduces significant structural diversity. The general synthetic strategy involves a two-step process: first, the construction of the substituted thiazolidine ring, followed by the N-hydroxymethylation with formaldehyde.

C-2 Substituted Derivatives: The synthesis of 2-substituted thiazolidines is commonly achieved through the cyclocondensation reaction of an aminothiol (B82208), such as 2-aminoethanethiol, with a selected aldehyde or ketone. The choice of the carbonyl compound determines the substituent at the C-2 position. For instance, using benzaldehyde (B42025) results in a 2-phenylthiazolidine, while using acetone (B3395972) yields a 2,2-dimethylthiazolidine. The resulting C-2 substituted thiazolidine, which is a secondary amine, is then reacted with aqueous formaldehyde to introduce the hydroxymethyl group at the N-3 position. researchgate.net

C-4 Substituted Derivatives: Substitution at the C-4 position is typically accomplished by using a substituted aminothiol as the starting material. L-cysteine and its esters are widely used precursors, as they contain a carboxylic acid or ester group at the carbon that will become the C-4 position of the final thiazolidine ring. nanobioletters.com The condensation of L-cysteine with an aldehyde (e.g., formaldehyde or benzaldehyde) leads to the formation of a thiazolidine-4-carboxylic acid. Subsequent N-hydroxymethylation, again using formaldehyde, yields the desired C-4 substituted this compound derivative.

Table 2: Synthesis of C-2 and C-4 Substituted Thiazolidine-3-ylmethanols
PositionStarting MaterialsIntermediateFinal Product General Structure
C-22-Aminoethanethiol + Substituted Aldehyde (R-CHO)2-Substituted-1,3-thiazolidineC-2 Substituted Structure
C-4L-Cysteine + Aldehyde (e.g., Formaldehyde)1,3-Thiazolidine-4-carboxylic acidC-4 Substituted Structure

Bioisosteric Replacements and Their Synthetic Routes

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or moiety with another that has similar physical or chemical properties, with the aim of modifying biological activity. For the this compound scaffold, common bioisosteric replacements involve substituting the sulfur or nitrogen heteroatoms or altering the ring structure itself.

Oxazolidine (B1195125) Analogues: The most direct bioisostere of a thiazolidine is an oxazolidine, where the sulfur atom at position 1 is replaced by an oxygen atom. The synthesis of the corresponding (1,3-oxazolidin-3-yl)methanol follows a similar logic. The oxazolidine ring is formed by the condensation of a 2-aminoalcohol (e.g., ethanolamine) with an aldehyde or ketone. wikipedia.org This reaction typically proceeds readily, often under mild, catalyst-free conditions. lew.ro The resulting oxazolidine, containing a secondary amine, can then be N-hydroxymethylated with formaldehyde to yield the (1,3-oxazolidin-3-yl)methanol analogue.

Pyrrolidine (B122466) Analogues: Pyrrolidine, a five-membered saturated ring containing only a nitrogen atom, can also be considered a bioisosteric replacement. The synthesis of the target analogue, (pyrrolidin-1-yl)methanol, is straightforward. It is typically prepared by the reaction of pyrrolidine with formaldehyde. Pyrrolidine-containing drugs are often synthesized from precursors like proline and 4-hydroxyproline. mdpi.com For instance, the reduction of the amino acid proline using reagents like LiAlH₄ yields prolinol, which is a 2-(hydroxymethyl)pyrrolidine derivative. mdpi.com

Table 3: Synthesis of Bioisosteric Replacements
BioisostereCore StructureSynthetic RouteKey Starting Materials
OxazolidineOxazolidine Analogue1. Condensation of 2-aminoalcohol and aldehyde. 2. N-hydroxymethylation.Ethanolamine, Formaldehyde
PyrrolidinePyrrolidine AnalogueDirect N-hydroxymethylation.Pyrrolidine, Formaldehyde

Conformationally Restricted Analogues and Their Synthesis

Introducing conformational rigidity into a flexible molecule can have profound effects on its interaction with biological targets. For the thiazolidine ring, conformational restriction is often achieved by fusing it to another ring, creating a bicyclic system. Thiazolopyrimidines are a prominent class of such fused-ring analogues.

The synthesis of these bicyclic systems typically begins with a functionalized thiazolidine precursor. A common route to tetrahydrothiazolo[3,2-a]pyrimidines involves the reaction of a 2-aminothiazoline (a partially unsaturated thiazolidine derivative) with an α,β-unsaturated ketone or ester. This reaction proceeds via a Michael addition of the exocyclic amine to the unsaturated system, followed by an intramolecular cyclization and condensation to form the fused pyrimidine (B1678525) ring.

Another well-established method involves the reaction of 3-aminorhodanine (3-amino-2-thioxo-1,3-thiazolidin-4-one) with various reagents. For example, reaction with carbon disulfide followed by an alkylating agent can lead to the formation of a fused thiazolo-thiadiazole system. Alternatively, condensation of a 2-thioxothiazolidine with a bifunctional electrophile, such as a γ-halo-ketone, can also lead to the formation of a fused bicyclic structure. These methods provide access to a variety of rigid scaffolds that lock the thiazolidine ring into a specific conformation.

Table 4: Synthesis of Conformationally Restricted Analogues
Analogue ClassGeneral StructureSynthetic ApproachExample Precursors
Tetrahydrothiazolo[3,2-a]pyrimidineFused ThiazolidineMichael Addition followed by Intramolecular Cyclization2-Aminothiazoline, α,β-Unsaturated Ketone
Fused ThiazolidinesBicyclic ThiazolidineCondensation with Bifunctional Reagents2-Thioxothiazolidine, γ-Halo-ketone

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